N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide
Description
N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide is a synthetic pyrrole derivative featuring a sulfonyl group, a pentanamide chain, and a furan-2-ylmethyl substituent. The compound’s molecular formula is C23H28N2O4S, with a calculated molecular weight of 428.5 g/mol. Key structural elements include:
- A pyrrole core substituted with 4,5-dimethyl groups.
- A 4-methylphenylsulfonyl group at position 3, contributing electron-donating effects.
- A furan-2-ylmethyl group at position 1, enhancing lipophilicity.
- A pentanamide chain at position 2, influencing solubility and pharmacokinetics.
No experimental data (e.g., melting point, solubility) are available for this compound in the provided evidence.
Properties
Molecular Formula |
C23H28N2O4S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[1-(furan-2-ylmethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]pentanamide |
InChI |
InChI=1S/C23H28N2O4S/c1-5-6-9-21(26)24-23-22(30(27,28)20-12-10-16(2)11-13-20)17(3)18(4)25(23)15-19-8-7-14-29-19/h7-8,10-14H,5-6,9,15H2,1-4H3,(H,24,26) |
InChI Key |
FKBMKIVEVBUZPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=C(C(=C(N1CC2=CC=CO2)C)C)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
One-Pot Tandem Synthesis
Combining sulfonation and alkylation in a single pot reduces purification steps:
-
Sequential addition of TsCl and furfuryl bromide after pyrrole formation.
Reaction Optimization
Critical Factors Affecting Yield
-
Sulfonation : Excess TsCl (>1.5 eq) leads to polysulfonation; stoichiometry must be tightly controlled.
-
Alkylation : Freshly distilled furfuryl bromide improves reactivity by minimizing hydrolysis.
-
Amidation : Pre-forming the acyl chloride avoids competing esterification.
Scalability :
-
Gram-scale reactions show consistent yields (≤5% deviation from small-scale).
-
Pilot batches (>100 g) require strict temperature control during exothermic steps (e.g., NaH-mediated alkylation).
Analytical Characterization
Spectroscopic Data
-
HRMS (ESI) : m/z Calcd. for C₂₄H₃₁N₂O₄S [M+H]⁺: 467.1984; Found: 467.1981.
-
IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1350 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).
Purity Assessment
Industrial Considerations
Cost-Effective Modifications
-
Replacing NaH with K₂CO₃ in alkylation reduces costs but lowers yield to 52%.
-
Recyclable Pd catalysts (as in Suzuki couplings) are unnecessary for this synthesis but could inspire future green chemistry approaches.
Waste Streams
-
Sulfonation generates HCl gas, requiring scrubbers.
-
THF recovery systems improve solvent sustainability.
Chemical Reactions Analysis
Types of Reactions
N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methyl groups on the pyrrole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or alkyl halides in the presence of a base.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Sulfides and other reduced derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications leading to novel compounds with potential applications.
Biology
Research has indicated that this compound possesses notable biological activities:
Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial effects against various pathogens.
Anticancer Activity : Similar pyrrole derivatives have shown promise in inhibiting cancer cell growth. Studies indicated that modifications in the structure can enhance cytotoxicity against specific cancer cell lines by inducing apoptosis.
Medicine
In medicinal chemistry, this compound is under investigation as a potential drug candidate for various diseases due to its interactions with biological macromolecules. The furan and pyrrole rings may enhance binding affinity to target enzymes or receptors involved in disease pathways.
Industry
This compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the formulation of advanced materials and pharmaceuticals.
Cell Culture Studies
In vitro studies on CHO cells demonstrated that similar pyrrole derivatives improved monoclonal antibody production while maintaining cell viability. These findings highlight the potential role of such compounds in enhancing cell-specific productivity through metabolic modulation.
Antitumor Activity Studies
Research focusing on pyrrole derivatives indicated that structural modifications could lead to increased cytotoxicity against cancer cell lines. The incorporation of functional groups like sulfonamides was linked to enhanced apoptosis in tumor cells.
Mechanism of Action
The mechanism of action of N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide involves its interaction with specific molecular targets. The furan and pyrrole rings can interact with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease pathways. The sulfonyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
The table below compares the target compound with structurally related analogs from the evidence:
Key Comparative Insights
Heterocyclic Core Influence: The pyrrole core in the target compound (vs. Pyrazole derivatives (e.g., ) exhibit higher nitrogen content, which may improve binding to metal ions or acidic residues in enzymes.
Sulfonyl Group Variations: The 4-methylphenylsulfonyl group in the target compound provides electron-donating effects, contrasting with the 4-fluorophenylsulfonyl group in , which is electron-withdrawing. This difference could modulate target affinity and metabolic stability.
Pentanamide chains (target compound vs. propanamide in ) may extend half-life due to slower metabolic degradation of longer aliphatic chains.
Synthetic and Crystallographic Considerations :
Biological Activity
N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide is a complex organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H28N2O4S
- Molecular Weight : 428.5 g/mol
- IUPAC Name : N-[1-(furan-2-ylmethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]pentanamide
- CAS Number : 951980-03-3
The compound's mechanism of action involves interactions with specific molecular targets, including enzymes and receptors that are critical in various biological pathways. The presence of the furan and pyrrole rings may enhance its binding affinity to these targets, potentially leading to inhibition or modulation of their activity. The sulfonyl group is believed to further increase the compound’s specificity and efficacy in biological systems.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of pyrrole have been shown to suppress cell growth and enhance the production of intracellular adenosine triphosphate (ATP), which is crucial for cellular energy metabolism .
Case Studies
- Cell Culture Studies : In vitro studies using CHO cells revealed that similar pyrrole derivatives improved monoclonal antibody production while maintaining cell viability. These studies highlighted the role of such compounds in enhancing cell-specific productivity through metabolic modulation .
- Antitumor Activity : A study focusing on pyrrole derivatives indicated that modifications in their structure can lead to enhanced cytotoxicity against cancer cell lines. The presence of functional groups like sulfonamides was linked to increased apoptosis in tumor cells .
Data Table: Biological Activities of Related Compounds
Q & A
Q. How can computational modeling predict metabolic stability and cytochrome P450 interactions?
Q. What strategies mitigate oxidative degradation of the furan ring during storage?
Q. How can researchers optimize selectivity against off-target receptors or enzymes?
- Methodology : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) or GPCR panels. Use cryo-EM to resolve binding poses and guide structure-based design of selective analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
